1H-Indole-2-carbaldehyde

概要

説明

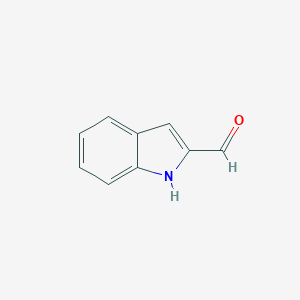

1H-Indole-2-carbaldehyde (CAS 19005-93-7, molecular formula C₉H₇NO) is a heterocyclic aromatic compound featuring an indole core substituted with a formyl group at the 2-position. It is widely utilized in organic synthesis, particularly in the preparation of pharmaceuticals, fluorescent probes, and bioactive molecules.

準備方法

Oxidation of 2-Hydroxymethylindole Derivatives

The oxidation of 2-hydroxymethylindole to 1H-indole-2-carbaldehyde represents the most direct and widely studied approach. Two primary oxidizing agents dominate this methodology: potassium permanganate and activated manganese dioxide .

Potassium Permanganate in Acetone (Taylor Method)

The Taylor method involves oxidizing 2-hydroxymethylindole with potassium permanganate (KMnO₄) in acetone under reflux conditions . This reaction proceeds via the cleavage of the C–OH bond, yielding the aldehyde functional group. However, the method is hampered by poor yields (exact yield unspecified but described as suboptimal) , likely due to overoxidation or side reactions. The procedure requires careful temperature control and solvent selection to minimize decomposition.

Procedure :

-

2-Hydroxymethylindole is suspended in acetone.

-

KMnO₄ is added gradually under stirring.

-

The mixture is refluxed until completion (monitored by TLC).

-

The product is isolated via filtration, washed, and crystallized.

Activated Manganese Dioxide in Dichloromethane

A more efficient oxidation employs activated manganese dioxide (MnO₂) in dichloromethane (DCM) . This method avoids harsh conditions and achieves higher selectivity for the aldehyde group. The reaction is conducted at room temperature over 20–30 hours, with periodic replenishment of MnO₂ to ensure complete conversion .

Procedure :

-

2-Hydroxymethylindole is dissolved in DCM.

-

Activated MnO₂ is added, and the mixture is stirred vigorously.

-

Progress is tracked via TLC until the alcohol substrate is consumed.

-

The catalyst is filtered, and the filtrate is dried (Na₂SO₄) and concentrated.

-

Crystallization from a suitable solvent yields pure this compound .

This method is favored for its mild conditions and reduced risk of overoxidation compared to KMnO₄.

Thermal Decomposition of Hydrazone Derivatives

An alternative route involves the thermal decomposition of 5-methoxy-2-toluene-p-sulphonhydrazidocarbonylindole in ethylene glycol . This method leverages the instability of hydrazone intermediates under basic conditions to generate the aldehyde.

Procedure :

-

The hydrazone derivative is heated to 160°C in ethylene glycol.

-

Anhydrous potassium carbonate (K₂CO₃) is added to catalyze decomposition.

-

The reaction mixture is quenched on ice, and the product is isolated via filtration.

-

Chromatographic purification on neutral alumina with benzene as the eluant yields the aldehyde .

While this approach avoids oxidation reagents, it requires high temperatures and specialized intermediates, limiting its practicality for large-scale synthesis.

Two-Step Synthesis from Ethyl Indole-2-carboxylate

A sequential reduction-oxidation strategy starting from ethyl indole-2-carboxylate provides a versatile pathway to this compound .

Step 1: Reduction to 2-Hydroxymethylindole

Ethyl indole-2-carboxylate is reduced using lithium aluminium hydride (LiAlH₄) in dry ether. The ester group is converted to a primary alcohol, yielding 2-hydroxymethylindole.

Procedure :

-

LiAlH₄ is suspended in dry ether under inert conditions.

-

The ester is added dropwise, and the mixture is stirred for 1 hour.

-

The reaction is quenched with water, and the product is extracted, dried, and crystallized .

Step 2: Oxidation to this compound

The alcohol intermediate is oxidized using MnO₂ in DCM, as described in Section 1.2.

This two-step method is advantageous for laboratories with access to ester precursors, offering flexibility in intermediate purification.

Comparative Analysis of Preparation Methods

The table below summarizes key parameters for the four primary methods:

化学反応の分析

Types of Reactions: 1H-Indole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.

Common Reagents and Conditions:

Oxidation: Activated manganese dioxide is commonly used for oxidation reactions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminium hydride are used for reduction reactions.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed:

Oxidation: Indole-2-carboxylic acid.

Reduction: Indole-2-methanol.

Substitution: Various substituted indole derivatives depending on the electrophile used.

科学的研究の応用

Synthesis of Pharmaceuticals

1H-Indole-2-carbaldehyde serves as a crucial intermediate in the synthesis of numerous pharmaceutical agents. Its indole structure is known for its biological activity, making it valuable in developing drugs targeting neurological disorders and other diseases. Notably, it has been utilized in synthesizing compounds with antiviral, anticancer, and anti-inflammatory properties.

Case Study: Antiviral Activity

Recent studies have demonstrated that derivatives of indole-2-carboxylic acid exhibit significant inhibitory effects on HIV-1 integrase, a key enzyme in the viral replication cycle. For instance, compound 3 was found to have an IC50 of 0.13 μM against integrase, highlighting the potential of indole derivatives in antiviral drug development .

Development of Fluorescent Probes

The compound is employed in creating fluorescent probes for biological imaging. These probes facilitate real-time visualization of cellular processes, enhancing the understanding of cellular functions and dynamics.

Application Example:

Fluorescent probes based on this compound have been used to study cellular signaling pathways and protein interactions, providing insights into disease mechanisms at the molecular level.

Organic Electronics

In the field of organic electronics, this compound is utilized in fabricating organic light-emitting diodes (OLEDs). Its unique electronic properties contribute to improved performance and efficiency in electronic devices.

Performance Data:

Research indicates that OLEDs incorporating this compound exhibit enhanced luminescence and stability compared to those using traditional materials .

This compound plays a role in studying natural products and their derivatives. It aids researchers in exploring new compounds with potential therapeutic effects derived from natural sources.

Example Study:

Investigations into natural indole derivatives have revealed their potential as leads for developing new pharmaceuticals targeting various health conditions .

作用機序

The mechanism of action of 1H-Indole-2-carbaldehyde involves its interaction with various molecular targets and pathways. It can act as an electrophile, participating in nucleophilic addition reactions. The indole ring can undergo electrophilic substitution, influencing biological pathways such as enzyme inhibition and receptor binding .

類似化合物との比較

Key Properties:

- Molecular Weight : 145.16 g/mol .

- Melting Point : 138–142°C .

- Synthesis: Common methods include condensation reactions, such as the reflux of 1H-indole-2-carbaldehyde with 4-methylpyridinium iodide in methanol , or Ugi four-component reactions involving amines and isocyanides .

- Applications : Serves as a precursor for oxime derivatives (e.g., DX-01-16, an indoleamine 2,3-dioxygenase inhibitor) , fluorescent styrene probes , and polycyclic nitrogen heterocycles .

Positional Isomers

- 1H-Indole-4-carbaldehyde (CAS 1074-86-8): Structure: Formyl group at the 4-position of the indole ring. Properties: Molecular weight 145.16 g/mol (identical to the 2-isomer). Limited data on melting points or specific applications compared to the 2-isomer .

Substituted Derivatives

- 5-Chloro-1-methyl-1H-indole-2-carbaldehyde :

- 1-Benzyl-5-bromo-1H-indole-2-carbaldehyde :

Sulfonylated Derivatives

- 1-(Benzenesulfonyl)-1H-indole-2-carbaldehyde (CAS 80360-23-2): Structure: Benzenesulfonyl group at N1. Crystallography: Monoclinic crystal system (P21/c), with a dihedral angle of 76.24° between the sulfonyl phenyl and indole rings . Applications: Enhanced electronic withdrawal from the sulfonyl group directs reactivity in nucleophilic aromatic substitutions .

Heterocyclic Analogs

- 1H-Benzo[d]imidazole-2-carbaldehyde :

Comparative Data Table

Research Findings and Trends

- Reactivity : Electron-withdrawing groups (e.g., sulfonyl, halogen) at specific positions enhance electrophilicity, enabling cross-coupling reactions .

- Crystallography : Sulfonylated derivatives exhibit distinct packing patterns (e.g., C-H⋯O interactions) due to steric and electronic effects .

- Pharmaceutical Relevance : Substitutions at N1 (e.g., benzyl, methyl) improve metabolic stability, critical for drug candidates .

生物活性

1H-Indole-2-carbaldehyde (CAS No. 19005-93-7) is an indole derivative that has garnered attention due to its diverse biological activities. This compound plays a significant role in various biochemical reactions, influencing multiple cellular processes and exhibiting potential therapeutic applications.

This compound interacts with numerous biological targets, including enzymes and receptors, leading to a range of biological effects. Key mechanisms include:

- Receptor Binding : The compound binds with high affinity to several receptors, which may mediate its biological effects, including antiviral, anti-inflammatory, and anticancer activities.

- Enzyme Interaction : It has been shown to inhibit enzymes involved in nucleic acid and protein biosynthesis, contributing to its antiviral and anticancer properties.

- Biochemical Pathway Modulation : The compound influences the degradation of tryptophan and other metabolic pathways, impacting cellular metabolism and signaling.

Biological Activities

The biological activities of this compound can be summarized as follows:

- Antiviral Activity : It exhibits inhibitory effects against viruses such as HIV. Studies have shown that indole derivatives can inhibit the strand transfer of HIV-1 integrase, with certain modifications enhancing their efficacy .

- Anticancer Properties : The compound has demonstrated antiproliferative effects in various cancer cell lines. For instance, it has been evaluated for its activity against SKOV3 (ovarian cancer), HL60 (leukemia), and A549 (lung cancer) cells, showcasing moderate to potent inhibitory effects .

- Antimicrobial Activity : Indole derivatives, including this compound, have shown promise against various bacterial strains and may influence biofilm formation in pathogens like Mycobacterium tuberculosis. .

Antiviral Efficacy

A study investigating the inhibitory effects of indole derivatives on HIV-1 integrase found that this compound derivatives could effectively inhibit the strand transfer process, crucial for viral replication. The IC50 values for these compounds ranged from 12.41 to 47.44 μM, indicating significant antiviral potential .

Anticancer Activity

In vitro studies have assessed the antiproliferative activity of this compound against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than 100 μM against SKOV3 cells, suggesting their potential as anticancer agents .

Table 1: Summary of Biological Activities

Q & A

Basic Questions

Q. What are the key physical properties of 1H-Indole-2-carbaldehyde, and how can they be used to assess purity?

- Answer : The compound has a molecular formula of , a molecular weight of 145.16 g/mol, and a melting point of 138–142°C . Melting point analysis is a primary method for assessing purity, where deviations from this range indicate impurities. Coupled with techniques like NMR (e.g., and ) and elemental analysis, researchers can confirm structural integrity and purity .

Q. How is this compound synthesized in basic laboratory settings?

- Answer : A common method involves reductive amination. For example, reacting this compound with hydrazine derivatives in methanol, followed by reduction with sodium cyanoborohydride (NaBHCN) to stabilize intermediates. This yields derivatives like phenyl 2-((1H-indol-3-yl)methyl)hydrazine-1-carboxylate with ~35% yield .

Q. What safety precautions are critical when handling this compound?

- Answer : The compound requires protective clothing (S36) and eye protection (S26) due to its irritant properties. Proper ventilation and avoidance of inhalation/ingestion are essential, as indicated by its hazard symbols (e.g., "!") in safety data sheets .

Advanced Research Questions

Q. What methodological challenges arise in crystallizing this compound derivatives, and how can they be addressed?

- Answer : Crystallization challenges include solvent selection and polymorphism. Using single-crystal X-ray diffraction (SXRD) with SHELXL refinement (via programs like APEX3) resolves structural ambiguities. For example, 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde was characterized in monoclinic space group (), requiring high-resolution data and iterative refinement to model thermal displacement parameters accurately .

Q. How do competing synthetic routes for this compound derivatives compare in yield and scalability?

- Answer : Azide-based multicomponent reactions (e.g., with 2-azidoethylimidazole) offer rapid access to fused heterocycles (52% yield) but require strict temperature control. In contrast, palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates achieves higher yields (70%) but demands inert conditions and specialized catalysts .

Q. What strategies mitigate signal overlap in NMR analysis of this compound derivatives?

- Answer : For complex mixtures (e.g., this compound with substituents at C3/C5), 2D NMR techniques (COSY, HSQC) resolve overlapping signals. In 6-iodo-1H-indole-3-carbaldehyde, - HMBC correlations confirm aldehyde proton () and iodine-induced deshielding effects .

Q. How can computational modeling predict reactivity of the aldehyde group in indole derivatives?

- Answer : Density Functional Theory (DFT) calculations assess electrophilicity at the aldehyde carbon. For example, the electron-withdrawing indole ring enhances electrophilicity, favoring nucleophilic additions (e.g., hydrazine reactions). Solvent effects (polar aprotic vs. protic) are modeled using COSMO-RS to optimize reaction conditions .

Q. What are the implications of substituent position on the indole ring for biological activity?

- Answer : Substituents at C2 (aldehyde) vs. C3/C5 alter electronic profiles and binding affinity. For instance, 6-iodo-1H-indole-3-carbaldehyde shows enhanced halogen bonding in enzyme active sites, while 1-(2-azidoethyl)-1H-indole-2-carbaldehyde enables "click chemistry" for bioconjugation .

Q. Data Contradictions and Resolution

- Synthesis Yields : NaBHCN-mediated reductions yield 35% , while Pd-catalyzed methods achieve 70% . This disparity highlights the trade-off between simplicity (NaBHCN) and efficiency (Pd catalysis).

- Crystallographic Refinement : SHELXL’s robustness in handling twinned data (common in indole derivatives) is noted in , but manual intervention is often needed to correct for anisotropic displacement .

特性

IUPAC Name |

1H-indole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-6-8-5-7-3-1-2-4-9(7)10-8/h1-6,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNOTUDDIXOFSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172468 | |

| Record name | 1H-Indole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19005-93-7 | |

| Record name | 2-Formylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019005937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-2-carboxaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indole-2-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-FORMYLINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5N9CD7DLM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。